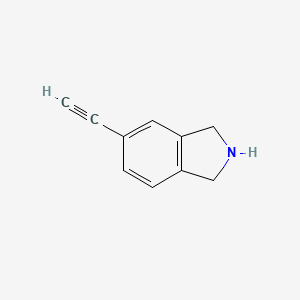

5-Ethynylisoindoline

Description

BenchChem offers high-quality 5-Ethynylisoindoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Ethynylisoindoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H9N |

|---|---|

Molecular Weight |

143.18 g/mol |

IUPAC Name |

5-ethynyl-2,3-dihydro-1H-isoindole |

InChI |

InChI=1S/C10H9N/c1-2-8-3-4-9-6-11-7-10(9)5-8/h1,3-5,11H,6-7H2 |

InChI Key |

FMZOSCVGUOAKEG-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=CC2=C(CNC2)C=C1 |

Origin of Product |

United States |

Foundational & Exploratory

Spectral Properties & Synthetic Utility of 5-Ethynylisoindoline Derivatives

The following technical guide details the spectral and synthetic properties of 5-Ethynylisoindoline derivatives , specifically focusing on their role as profluorescent nitroxide scaffolds . These compounds are critical tools in bio-spectroscopy, serving as dual-modality probes (EPR and Fluorescence) and "turn-on" sensors for redox environments.

A Technical Guide to Profluorescent Nitroxide Scaffolds

Executive Summary

5-Ethynylisoindoline derivatives, particularly 5-ethynyl-1,1,3,3-tetramethylisoindolin-2-yloxyl (5-Ethynyl-TMIO) , represent a privileged class of "clickable" spin labels. Unlike standard fluorophores, these molecules function primarily as fluorescence modulators . The stable nitroxide radical within the isoindoline core acts as an efficient quencher of attached fluorophores via Electron Exchange (EE) or Photoinduced Electron Transfer (PET).

Upon reduction (e.g., by cellular antioxidants like ascorbate) or radical scavenging, the quenching pathway is disrupted, restoring the fluorescence of the conjugated moiety. This "Off-On" switching capability makes them indispensable for monitoring oxidative stress, intracellular redox states, and drug metabolism.

Molecular Architecture & Design Logic

The utility of 5-ethynylisoindoline derivatives stems from three specific structural features:

-

The Isoindoline Core (1,1,3,3-tetramethyl): The four methyl groups sterically shield the nitrogen atom, granting the nitroxide radical exceptional stability against disproportionation and non-specific reduction.

-

The Nitroxide Radical (N-O•): This paramagnetic center is the functional "switch." It possesses a weak

absorption transition but, more importantly, quenches proximal excited states. -

The 5-Ethynyl Handle: A bioorthogonal alkyne group positioned on the benzene ring allows for modular attachment to fluorophores, peptides, or drugs via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Structural Diagram: The Core Scaffold

The following diagram illustrates the synthesis and functionalization logic of the scaffold.

Figure 1: Synthetic workflow transforming the iodo-precursor into the active profluorescent probe via the 5-ethynyl handle.

Spectral Characteristics

The spectral behavior of these derivatives must be analyzed in two states: the Radical (Quenched) state and the Reduced (Fluorescent) state.

UV-Vis Absorption

The isoindoline nitroxide core itself exhibits weak absorption, which is often overshadowed by the high extinction coefficient of the conjugated fluorophore.

| Moiety | Transition | Visual Appearance | ||

| Nitroxide Core | 450–470 | ~10–20 | Pale Yellow | |

| Nitroxide Core | 230–240 | ~2,000 | Colorless (UV) | |

| Coumarin Conjugate | Fluorophore Abs | 400–450 | 15,000–25,000 | Yellow/Green |

| Porphyrin Conjugate | Soret Band | 410–420 | >200,000 | Deep Red |

Fluorescence Quenching (The "Off" State)

When the nitroxide is active (paramagnetic), it quenches the fluorescence of the attached dye. The efficiency of this quenching depends on the distance and linker rigidity between the isoindoline and the fluorophore.

-

Mechanism: Enhanced Intersystem Crossing (EISC) or Electron Exchange.

-

Quenching Efficiency: Typically 70% – 98% reduction in quantum yield compared to the diamagnetic analog.

Fluorescence Restoration (The "On" State)

Upon reaction with a reducing agent (e.g., Ascorbate, hydroxyl radicals), the nitroxide is converted to a hydroxylamine (N-OH). This species is diamagnetic and does not quench fluorescence.

-

Fold Increase: 5-fold to >50-fold enhancement in emission intensity.

-

Kinetics: The rate of "turn-on" is directly proportional to the concentration of the reducing species, making these derivatives excellent kinetic probes.

Experimental Protocols

Protocol A: Synthesis of 5-Ethynyl-1,1,3,3-tetramethylisoindolin-2-yloxyl

Rationale: The ethynyl group is introduced via Sonogashira coupling to the commercially available 5-iodo derivative.

-

Reagents: Dissolve 5-iodo-1,1,3,3-tetramethylisoindolin-2-yloxyl (1.0 eq) in anhydrous THF/Et3N (1:1).

-

Catalyst: Add CuI (0.1 eq) and Pd(PPh3)2Cl2 (0.05 eq). Degas with Argon for 15 min.

-

Coupling: Dropwise add trimethylsilylacetylene (1.5 eq). Stir at 50°C for 4-6 hours. Monitor by TLC (loss of starting material).

-

Deprotection: Treat the intermediate with K2CO3 in MeOH (room temp, 1h) to remove the TMS group.

-

Purification: Silica gel chromatography (Hexane/EtOAc). The product is a yellow crystalline solid.

Protocol B: Spectroscopic Titration (Redox Sensing)

Rationale: To validate the profluorescent switching mechanism.

-

Preparation: Prepare a 10

M solution of the 5-Ethynylisoindoline-Fluorophore conjugate in PBS (pH 7.4). -

Baseline Scan: Record the emission spectrum (e.g., Ex: 480 nm / Em: 520 nm for fluorescein deriv). Note the low intensity.

-

Titration: Add Ascorbic Acid (10–100 eq) to the cuvette.

-

Time-Course: Measure fluorescence intensity at

every 30 seconds for 20 minutes. -

Data Analysis: Plot

vs. Time. A sigmoidal increase confirms the reduction of the nitroxide to hydroxylamine.

Mechanism of Action: The Fluorescence Switch

The following diagram details the electronic transitions responsible for the "Off/On" switching.

Figure 2: Modified Jablonski diagram showing how the paramagnetic nitroxide promotes Intersystem Crossing (EISC), draining the S1 excited state and preventing fluorescence until the radical is reduced.

Applications in Drug Discovery

-

Theranostics: Conjugating 5-ethynylisoindoline to chemotherapeutic agents (e.g., Paclitaxel) allows researchers to track drug distribution (via fluorescence) only after the drug enters the reducing environment of a tumor cell.

-

EPR Imaging (EPRI): The nitroxide signal provides information on local oxygen concentration (oximetry) and microviscosity, independent of fluorescence.

-

Click-Chemistry Library Screening: The ethynyl handle allows for the rapid generation of libraries of "fluorogenic" probes by clicking the scaffold onto various azide-functionalized ligands.

References

-

Bottle, S. E., et al. (2011). "Generation of profluorescent isoindoline nitroxides using click chemistry." Organic & Biomolecular Chemistry. Link

-

Fairfull-Smith, K. E., et al. (2012). "The Synthesis of Novel Isoindoline Nitroxides Bearing Water-Solubilising Functionality." European Journal of Organic Chemistry. Link

-

Blinco, J. P., et al. (2011). "Profluorescent nitroxides: sensors and switches." Australian Journal of Chemistry. Link

-

Tegoni, M., et al. (2016). "Radical exchange reaction of multi-spin isoindoline nitroxides followed by EPR spectroscopy." RSC Advances. Link

-

Steed, J. W., et al. (2019). "Fluorescent Isoindole Crosslink (FlICk) Chemistry: A Rapid, User-friendly Stapling Reaction." Angewandte Chemie. Link

5-Ethynylisoindoline for bioorthogonal labeling

Topic: 5-Ethynylisoindoline for Bioorthogonal Labeling: A Technical Guide to High-Precision Structural Biology Content Type: Technical Whitepaper / Experimental Guide Audience: Structural Biologists, EPR Spectroscopists, and Drug Discovery Scientists.

Executive Summary: The Rigidity Revolution in Spin Labeling

In the landscape of Site-Directed Spin Labeling (SDSL), the precision of distance measurements is often compromised by the inherent flexibility of the label itself. Traditional labels like MTSL (methanethiosulfonate spin label) introduce a flexible tether that blurs the distance distribution between paramagnetic centers.

5-Ethynylisoindoline represents a paradigm shift. By combining the rigid fused-ring structure of isoindoline with the bioorthogonal precision of an ethynyl "click" handle, this reagent offers two distinct advantages:

-

Conformational Rigidity: It minimizes the "rotamer library," translating to sharper distance peaks in Double Electron-Electron Resonance (DEER/PELDOR) spectroscopy.

-

Bioorthogonal Specificity: The ethynyl group enables Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), allowing labeling of unnatural amino acids (UAA) or modified nucleotides where cysteine-based labeling (MTSL) is impossible or non-specific.

This guide details the chemistry, application, and rigorous protocols for utilizing 5-ethynylisoindoline nitroxides to resolve macromolecular dynamics with Ångström-level precision.

Part 1: The Chemistry of 5-Ethynylisoindoline

1.1 Structural Architecture

The core scaffold is the 1,1,3,3-tetramethylisoindolin-2-yloxyl (TMIO) or its more stable cousin, 1,1,3,3-tetraethylisoindolin-2-yloxyl (TEIO) .

-

The Head Group (Isoindoline): Unlike the flexible six-membered ring of TEMPO (piperidine) or the five-membered PROXYL (pyrrolidine), the isoindoline system is fused to a benzene ring. This restriction prevents the "chair-boat" conformational flipping common in piperidines.

-

The Handle (5-Ethynyl): Located at the 5-position of the benzene ring, the alkyne group is rigidly collinear with the aromatic system. When "clicked" to an azide, the resulting triazole linkage creates a stiff, conjugated bridge to the biomolecule.

1.2 Stability Profile

Isoindoline nitroxides exhibit superior resistance to reduction by cellular antioxidants (e.g., ascorbate, glutathione) compared to standard labels.

-

TMIO: Moderate stability, suitable for in vitro surface labeling.

-

TEIO (Tetraethyl): The bulky ethyl groups sterically shield the nitroxide radical, extending half-life in cellular lysates from minutes to hours, making in-cell DEER feasible.

Part 2: Mechanism of Action (The CuAAC Ligation)

The labeling relies on the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Unlike flexible cysteine-maleimide coupling, this reaction forms a 1,4-disubstituted 1,2,3-triazole.

2.1 The Catalytic Cycle

The reaction is not a simple concerted cycloaddition; it proceeds via a stepwise copper-acetylide intermediate. The rigidity of the 5-ethynylisoindoline requires specific steric accommodation during the metallocycle formation.

Figure 1: The CuAAC catalytic cycle for conjugating 5-ethynylisoindoline to an azide-tagged biomolecule.

Part 3: Experimental Protocol

Objective: Labeling a protein containing an Azido-Unnatural Amino Acid (e.g., p-Azido-L-phenylalanine, AzF) with 5-Ethynylisoindoline.

3.1 Reagents Preparation

-

Label Stock: 100 mM 5-Ethynylisoindoline in DMSO. Store at -20°C.

-

Cu(I) Source: CuSO₄ (10 mM) mixed with a reducing agent (Sodium Ascorbate).

-

Ligand: THPTA or BTTAA (50 mM). Critical: Do not use TBTA for biological samples due to poor solubility and toxicity. THPTA maintains Cu(I) solubility and prevents oxidative damage to the protein.

3.2 Labeling Workflow

-

Protein Preparation:

-

Ensure the protein is in a click-compatible buffer (HEPES or Phosphate, pH 7.0–7.5).

-

Avoid: DTT or TCEP at this stage, as they can reduce the nitroxide radical to a hydroxylamine (EPR silent). If reduction is needed for protein stability, remove reductant via Zeba spin column before labeling.

-

-

Reaction Assembly:

-

Protein: 50 µM final concentration.

-

Label: 250 µM (5 equivalents).

-

Catalyst Mix: Premix CuSO₄ and THPTA (1:5 ratio) before adding to protein to prevent Cu-induced precipitation.

-

Reductant: Add Sodium Ascorbate (final 2 mM) last to initiate the reaction.

-

-

Incubation:

-

1 hour at Room Temperature or 4°C overnight.

-

Note: Isoindoline labels are hydrophobic. If precipitation occurs, add 5-10% glycerol.

-

-

Purification (Crucial):

-

Remove free label and copper using a Desalting Column (PD-10 or Zeba).

-

Validation: Measure UV-Vis.[1] The nitroxide has a weak absorbance at ~240 nm, but the triazole formation can sometimes be tracked if the protein has low tryptophan content.

-

3.3 Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Precipitation | Cu(I) aggregation or Label hydrophobicity | Use THPTA ligand (1:5 Cu:Ligand ratio). Add 5% Glycerol. |

| No EPR Signal | Reduction of Nitroxide | Remove DTT/TCEP completely. Use TEIO (tetraethyl) variant for higher stability. |

| Broad Distance Distribution | Non-specific binding | Perform a "background" click reaction on a Wild Type (no azide) protein to quantify hydrophobic sticking. |

| Signal Decay | Ascorbate carryover | Ensure rigorous desalting. Ascorbate reduces nitroxides rapidly. |

Part 4: Applications in Structural Biology (EPR/DEER)[2]

The primary utility of 5-ethynylisoindoline is in Pulsed Dipolar Spectroscopy (PDS) .

4.1 The "Rotamer Library" Advantage

In DEER, the measured distance is between the two electron spins (

-

MTSL: The linker is flexible (5 rotatable bonds). The distance distribution width (

) is often dominated by the label's movement, not the protein's conformational heterogeneity. -

5-Ethynylisoindoline: The triazole-phenyl-isoindoline linkage is rigid. The number of allowed rotamers is significantly reduced.

Data Comparison:

| Parameter | MTSL (Cysteine) | 5-Ethynylisoindoline (Click) | Impact |

| Linker Length | ~7-8 Å | ~9-10 Å | Isoindoline is longer but stiffer. |

| Rotational Correlation ( | 1–2 ns | 4–10 ns | Slower tumbling indicates rigidity. |

| Distance Width ( | Broad (>5 Å) | Narrow (~2-3 Å) | Higher resolution of protein substates. |

| Orientation Selection | Negligible (usually) | Significant | Requires multi-orientation analysis, but yields angular information. |

4.2 Experimental Workflow Visualization

Figure 2: End-to-end workflow from genetic encoding of azide-containing amino acids to structural analysis.

References

-

Meyer, V., et al. (2021). Isoindoline-Based Nitroxides as Bioresistant Spin Labels for Protein Labeling through Cysteines and Alkyne-Bearing Noncanonical Amino Acids.[2] Chemistry – A European Journal.

- Key Finding: Establishes the synthesis and superior stability of TEIO (tetraethyl)

-

Snorrisi, S., et al. (2008). A semi-rigid isoindoline-derived nitroxide spin label for RNA.[3] Chemical Communications.

- Key Finding: Demonstrates the use of isoindoline labels in RNA, highlighting the restricted motion beneficial for distance measurements.

-

Spulber, M., et al. (2013). Spin labeling of oligonucleotides with the click reaction.[4] Glen Research Report 25.24.

- Key Finding: Protocols for clicking ethynyl-modified nucleotides with azide-spin labels (and vice versa).

-

Jeschke, G. (2012). DEER Distance Measurements on Proteins.[5][6] Annual Review of Physical Chemistry.

- Key Finding: The authoritative review on why label rigidity (like that of isoindolines) improves distance resolution.

Sources

- 1. par.nsf.gov [par.nsf.gov]

- 2. researchgate.net [researchgate.net]

- 3. A semi-rigid isoindoline-derived nitroxide spin label for RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. glenresearch.com [glenresearch.com]

- 5. Isoindoline‐Based Nitroxides as Bioresistant Spin Labels for Protein Labeling through Cysteines and Alkyne‐Bearing Noncanonical Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

Technical Guide: Isoindoline-Based Fluorescent Probes

The following guide is a comprehensive technical resource on isoindoline-based fluorescent probes, designed for researchers in chemical biology and drug discovery.

From Molecular Scaffolds to Bioimaging Applications

Executive Summary

Isoindoline-based fluorophores represent a versatile class of nitrogen-heterocyclic probes distinguished by their structural rigidity, high quantum yields, and tunable photophysical properties. Unlike simple fluorescein or rhodamine derivatives, isoindoline scaffolds offer unique mechanisms for signal transduction, including Excited-State Intramolecular Proton Transfer (ESIPT) and Aggregation-Induced Emission (AIE).

This guide dissects the two primary paradigms of this field:

-

Reaction-Based Systems: Where non-fluorescent precursors (e.g., o-phthalaldehyde) react in situ to form fluorescent isoindoles (widely used for thiol/amine quantification).

-

Stable Scaffold Systems: Pre-synthesized isoindoline-1,3-dione or diiminoisoindoline derivatives designed for specific analyte sensing (e.g., peroxynitrite, metal ions) and organelle-targeted imaging.

Chemical Fundamentals & Design Principles

The Core Architecture

The isoindoline core (2,3-dihydro-1H-isoindole) serves as a rigid bicyclic platform. Its derivatives, particularly isoindoline-1,3-diones (phthalimides) and diiminoisoindolines , are preferred for probe design due to their ability to facilitate Intramolecular Charge Transfer (ICT).

-

Structural Rigidity: The fused benzene-pyrroline ring system minimizes non-radiative decay pathways, enhancing fluorescence quantum yield (Φ).

-

Tunability: Substituents at the 4- and 5-positions of the benzene ring allow for precise modulation of the HOMO-LUMO gap, shifting emission from blue to near-infrared (NIR).

Sensing Mechanisms

Isoindoline probes typically operate via one of the following signal transduction mechanisms:

| Mechanism | Description | Key Application |

| ESIPT (Excited-State Intramolecular Proton Transfer) | Upon excitation, a proton transfers between donor and acceptor sites (e.g., -OH to C=O), creating a large Stokes shift (>100 nm). | Eliminating self-absorption; high-contrast imaging. |

| ICT (Intramolecular Charge Transfer) | Electron donation from a functional group to the isoindoline acceptor alters emission upon analyte binding. | Sensing metal ions (Zn²⁺, Hg²⁺) or pH changes. |

| Isoindole Formation (Three-Component Reaction) | Non-fluorescent dialdehydes react with primary amines and thiols to form a fluorescent isoindole. | Quantification of amino acids, GSH, and Cysteine. |

The Isoindole-Forming Platform (OPA/NDA)

Note: While strictly forming "isoindoles," this chemistry is foundational to the field and essential for thiol/amine analysis.

The reaction between o-phthalaldehyde (OPA) or naphthalene-2,3-dicarboxaldehyde (NDA) , a primary amine, and a nucleophile (typically a thiol) generates a highly fluorescent 1-alkylthio-2-alkyl-substituted isoindole.

Mechanism of Action

-

Imine Formation: The amine reacts with one aldehyde group to form a Schiff base (imine).

-

Nucleophilic Attack: The thiol attacks the imine carbon or the second aldehyde.

-

Cyclization: The intermediate cyclizes and dehydrates to form the isoindole fluorophore.

Diagram 1: Isoindole Formation Pathway

Caption: The three-component cyclization of OPA, amine, and thiol to yield a fluorescent isoindole.[1][2][3][4][5]

Stable Isoindoline-Based Probes

Modern drug development utilizes stable isoindoline scaffolds (e.g., Isoindoline-1,3-dione ) that do not rely on in situ formation.

Peroxynitrite (ONOO⁻) Sensing

Peroxynitrite is a critical oxidant in cellular signaling. Probes like BHID-Bpin utilize an isoindoline-1,3-dione core protected by a boronate ester.

-

Design: The boronate ester quenches fluorescence (PET mechanism).

-

Activation: ONOO⁻ cleaves the boronate, releasing the phenol moiety.

-

Result: Restoration of the ESIPT process, resulting in strong fluorescence turn-on.

Metal Ion Sensing (Zn²⁺, Hg²⁺)

Diiminoisoindoline derivatives can chelate metal ions.

-

Example: A probe containing a diiminoisoindoline unit linked to a quinoline.

-

Response: Binding Zn²⁺ restricts bond rotation (Restricted Intramolecular Rotation - RIR) or blocks PET, leading to fluorescence enhancement (Chelation-Enhanced Fluorescence - CHEF).

Experimental Protocols

Protocol A: Synthesis of a Stable Isoindoline Probe (General Procedure)

Target: Synthesis of an N-substituted isoindoline-1,3-dione fluorophore.

-

Reagents: Phthalic anhydride derivative (1.0 eq), Primary amine (1.2 eq), Acetic acid (solvent).

-

Reflux: Heat the mixture at reflux (110°C) for 4–6 hours.

-

Precipitation: Cool to room temperature. Pour into ice-cold water.

-

Purification: Filter the precipitate and recrystallize from ethanol or purify via silica gel chromatography (Hexane/EtOAc gradient).

-

Validation: Verify structure via ¹H-NMR and HRMS.

Protocol B: Bioimaging of Thiols in Live Cells (OPA Method)

Target: Visualization of intracellular glutathione/cysteine.

-

Preparation: Prepare a 10 mM stock solution of OPA in DMSO.

-

Incubation: Treat HeLa cells with 10–20 µM OPA in PBS for 20 minutes at 37°C. (Note: Endogenous amines serve as the third component).

-

Wash: Rinse cells 3x with PBS to remove excess reagent.

-

Imaging: Excite at 350–360 nm; collect emission at 450–490 nm (Blue channel).

Workflow Visualization

Diagram 2: Probe Development & Application Workflow

Caption: Step-by-step workflow from isoindoline scaffold design to live-cell bioimaging.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Fluorescence Intensity | Aggregation-Caused Quenching (ACQ) or insufficient solubility. | Introduce bulky groups (e.g., tert-butyl) to prevent π-π stacking. Switch to AIE-active designs. |

| Instability (OPA derivatives) | Isoindoles are prone to oxidation and hydrolysis. | Perform analysis immediately (<30 mins) or use NDA (naphthalene analog) which forms more stable benz[f]isoindoles. |

| High Background | Non-specific binding or autofluorescence. | Use red-shifted/NIR isoindoline derivatives to avoid cellular autofluorescence. |

| Small Stokes Shift | Rigid structure without proton transfer capability. | Incorporate an -OH group adjacent to the carbonyl to enable ESIPT, increasing Stokes shift. |

References

-

Frontiers in Chemistry. (2022).[4] Design and Synthesis of Dipeptidomimetic Isocyanonaphthalene as Enhanced-Fluorescent Chemodosimeter for Sensing Mercury Ion.Link

-

RSC Advances. (2022). Three-component assembly of stabilized fluorescent isoindoles.[1][4]Link

-

Chemistry – A European Journal. (2019). Modified Isoindolediones as Bright Fluorescent Probes for Cell and Tissue Imaging.[6]Link

-

Physical Chemistry Chemical Physics. (2024). Excited-state dynamics of 4-hydroxyisoindoline-1,3-dione and its derivative as fluorescent probes.Link

-

New Journal of Chemistry. (2020). Synthesis and fluorescence properties of isoindoline–benzazole-based boron difluoride complexes.Link

-

Biomedical Chromatography. (2026). O-Phthaldehyde Analogs as Isoindole Forming Probes: A Versatile Fluorimetric Approach.[7]Link

Author Note: This guide synthesizes current methodologies as of early 2026. For specific synthesis parameters, always consult the primary literature linked above.

Sources

- 1. escholarship.org [escholarship.org]

- 2. Fluorescent Isoindole Crosslink (FlICk) Chemistry: A Rapid, User-friendly Stapling Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells - Arabian Journal of Chemistry [arabjchem.org]

- 4. Three-component assembly of stabilized fluorescent isoindoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Design and Synthesis of Dipeptidomimetic Isocyanonaphthalene as Enhanced-Fluorescent Chemodosimeter for Sensing Mercury Ion and Living Cells [frontiersin.org]

- 6. Modified Isoindolediones as Bright Fluorescent Probes for Cell and Tissue Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. O-Phthaldehyde Analogs as Isoindole Forming Probes: A Versatile Fluorimetric Approach for Biomedical and Pharmaceutical Analysis-A Critical Review - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Executive Summary & Nomenclature Clarification

Application Note: Bioorthogonal Cell Labeling with 5-Ethynyl-Analogues

Critical Note on Reagent Specificity: This Application Note addresses two distinct experimental contexts due to the specificity of the term "5-Ethynylisoindoline."

-

Literal Interpretation (Structural Biology/EPR): 5-Ethynylisoindoline (specifically 5-ethynyl-1,1,3,3-tetramethylisoindoline-2-yloxyl) is a nitroxide spin label used for Site-Directed Spin Labeling (SDSL) and distance measurements via Electron Paramagnetic Resonance (EPR) spectroscopy.[1] It is attached to azide-functionalized biomolecules via Click Chemistry.[1][2][3][4][5][6][7][8]

-

Standard Interpretation (Cell Biology/Imaging): In the context of "cell labeling" for proliferation or transcription, the term is frequently conflated with 5-Ethynyl-2'-deoxyuridine (EdU) (for DNA) or 5-Ethynyluridine (EU) (for RNA).[1]

This guide prioritizes the EdU/EU Metabolic Labeling protocol as the standard for "cell labeling" in drug development, but includes a dedicated section for 5-Ethynylisoindoline Spin Labeling for advanced biophysical applications.

Scientific Foundation: The Click Chemistry Mechanism

Both applications rely on the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) .[1][9] This bioorthogonal reaction ligates a terminal alkyne (the "Ethynyl" group on the probe) to an azide moiety (incorporated into the biomolecule) to form a stable 1,2,3-triazole linkage.

-

Mechanism: The Cu(I) catalyst lowers the activation energy, allowing the reaction to proceed in aqueous, physiological conditions with high specificity and zero cross-reactivity with native biological functional groups.

Figure 1: Mechanism of CuAAC reaction.[1][8] The 5-Ethynyl probe reacts with an azide-tagged target to form a covalent triazole bond.[1]

Protocol A: Metabolic DNA/RNA Labeling (EdU/EU)

Target Audience: Cell Biologists, Oncologists (Proliferation Assays)[1]

This protocol replaces traditional BrdU labeling, eliminating the need for DNA denaturation (acid/heat) which destroys tissue morphology.

Reagents & Preparation

| Reagent | Concentration | Function |

| 5-Ethynyl-2'-deoxyuridine (EdU) | 10 mM Stock (DMSO) | DNA Metabolic Label (T-analog) |

| 5-Ethynyluridine (EU) | 10 mM Stock (Aq) | RNA Metabolic Label (U-analog) |

| Fluorescent Azide | 1-5 mM (DMSO) | Detection Probe (e.g., Azide-Fluor 488) |

| CuSO₄ | 100 mM (Aq) | Copper Source |

| Sodium Ascorbate | 100 mM (Fresh) | Reducing Agent (Cu²⁺ → Cu⁺) |

| THPTA Ligand | 50 mM (Aq) | Protects biomolecules from Cu-oxidation |

Experimental Workflow

Step 1: Metabolic Incorporation [10]

-

Seed Cells: Plate cells (e.g., HeLa, CHO) to 60-70% confluency.[1]

-

Pulse: Add EdU (final 10 µM) or EU (final 1 mM) to culture media.

-

Note: Pulse time varies: 1-2 hours for cell cycle (EdU); 30-60 mins for nascent transcription (EU).[1]

-

-

Incubate: Culture at 37°C / 5% CO₂.

Step 2: Fixation & Permeabilization [1]

-

Wash: PBS x 2.

-

Fix: 3.7% Formaldehyde in PBS for 15 min at Room Temp (RT).

-

Permeabilize: 0.5% Triton X-100 in PBS for 20 min at RT.

-

Critical: Thorough permeabilization is required for the detection cocktail to penetrate the nucleus.

-

Step 3: Click Reaction (Staining) Prepare the Click Cocktail immediately before use in this order:

-

PBS (Buffer)[1]

-

CuSO₄ (2 mM final)

-

Fluorescent Azide (5 µM final)

-

Sodium Ascorbate (10 mM final) - Add last! Solution typically turns colorless.[1]

-

Apply: Add 500 µL cocktail per well (6-well plate).

-

Incubate: 30 minutes at RT in the dark .

-

Wash: PBS containing 0.02% Tween-20 (3 x 5 min) to remove unreacted dye.[1]

Step 4: Imaging

-

Counterstain with Hoechst 33342 (Nuclear).[1]

-

Image via Fluorescence Microscopy (Ex/Em depends on Azide-Fluor choice).[1]

Protocol B: Site-Directed Spin Labeling with 5-Ethynylisoindoline

Target Audience: Structural Biologists, Biophysicists (EPR/DEER)[1]

This protocol utilizes 5-ethynyl-1,1,3,3-tetramethylisoindoline-2-yloxyl to label specific sites on proteins or nucleic acids for distance measurements.[1]

Reagents

-

Spin Label: 5-Ethynylisoindoline Nitroxide (Solid, store -20°C).[1]

-

Target: Purified Protein containing p-Azido-L-phenylalanine (pAzF) OR Oligonucleotide with internal Azide modification.

-

Ligand: BTTAA or THPTA (Crucial for protecting the nitroxide radical from reduction by ascorbate).

Experimental Workflow

Step 1: Preparation of Target

-

Protein: Express protein in E. coli using an amber suppression system (plasmid with orthogonal tRNA/tRNA-synthetase) in the presence of 1 mM pAzF. Purify via affinity chromatography.[1]

-

DNA/RNA: Synthesize oligo with Azide-dT or Azide-U modification.[1]

Step 2: CuAAC Labeling Reaction Perform reaction in small volume (e.g., 50-100 µL) to conserve protein.[1]

-

Mix:

-

Initiate: Add Sodium Ascorbate (2.5 mM).

-

Incubate: 1 hour at 4°C or RT.

-

Caution: Nitroxides can be reduced to hydroxylamines (EPR silent) by excessive ascorbate.[1] Oxygen actually helps preserve the nitroxide, but hinders the Cu(I) catalyst. The BTTAA ligand is essential to balance this.

-

Step 3: Purification

-

Remove unreacted spin label via Size Exclusion Chromatography (SEC) (e.g., PD-10 column or Superdex 75).[1]

-

Validation: Measure UV-Vis.[1] The isoindoline nitroxide has weak absorbance, but the protein/DNA concentration should be verified.

Step 4: EPR Spectroscopy

-

CW-EPR: Verify mobility. A sharp spectra indicates free label (failed purification); broad spectra indicates bound label.[1]

-

DEER/PELDOR: For distance measurement, flash freeze sample in glycerol/buffer mix.

Figure 2: Workflow for Site-Directed Spin Labeling using 5-Ethynylisoindoline.

Troubleshooting & Optimization

| Problem | Probable Cause | Solution |

| Low Fluorescence (Protocol A) | Inefficient Permeabilization | Increase Triton X-100 time or concentration. |

| High Background (Protocol A) | Unreacted Dye | Increase washing steps; use 0.05% Tween-20 in wash buffer.[1] |

| Loss of EPR Signal (Protocol B) | Nitroxide Reduction | Reduce Ascorbate concentration; use BTTAA ligand; ensure pH < 8.0. |

| Protein Precipitation (Protocol B) | Copper Toxicity | Reduce Cu concentration; perform reaction at 4°C; add ligand before copper. |

References

-

Salic, A., & Mitchison, T. J. (2008). A chemical method for fast and sensitive detection of DNA synthesis in vivo. Proceedings of the National Academy of Sciences, 105(7), 2415–2420. Link[1]

-

Jao, C. Y., & Salic, A. (2008). Exploring RNA transcription and turnover in vivo with a fast and sensitive chemical method. Proceedings of the National Academy of Sciences, 105(41), 15779–15784. Link[1]

-

Altenbach, C., et al. (2015). High-resolution distance mapping in rhodopsin reveals the mechanism of activation. Cell, 161(4), 951-953.[1] (Contextual reference for EPR SDSL methods). Link[1]

-

Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology, 1(1), 13–21.[1] Link[1]

-

Spulber, M., et al. (2010). Synthesis of profluorescent isoindoline nitroxides via palladium-catalysed Heck alkenylation.[1] Organic & Biomolecular Chemistry. (Chemical synthesis of the probe). Link

Sources

- 1. 5-Ethynyl-2'-deoxyuridine - Wikipedia [en.wikipedia.org]

- 2. vectorlabs.com [vectorlabs.com]

- 3. researchgate.net [researchgate.net]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 6. interchim.fr [interchim.fr]

- 7. chemie-brunschwig.ch [chemie-brunschwig.ch]

- 8. Click chemistry: A transformative technology in nuclear medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 5-Ethynylquinoline|Building Block for Research [benchchem.com]

- 10. RNA Decay Assay: 5-Ethynyl-Uridine Labeling and Chasing - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Fidelity Imaging of Cereblon E3 Ligase with 5-Ethynylisoindoline

This Application Note and Protocol Guide details the use of 5-Ethynylisoindoline (specifically the Cereblon-targeting analog, often referred to as 5-Ethynyl Thalidomide ) for bioorthogonal labeling and imaging of the E3 ubiquitin ligase Cereblon (CRBN) .[1]

This guide addresses the technical challenge of imaging small-molecule drug distribution and target engagement in cells using the alkyne tag via two distinct modalities: Stimulated Raman Scattering (SRS) Microscopy (True Live-Cell) and Fluorescence Click Imaging (Pulse-Fix-Click).[1]

Executive Summary

5-Ethynylisoindoline (chemically 2-(2,6-dioxopiperidin-3-yl)-5-ethynylisoindoline-1,3-dione) is a bioorthogonal probe derived from Thalidomide.[1][2] It retains high affinity for Cereblon (CRBN) , the substrate receptor of the CRL4^CRBN E3 ubiquitin ligase complex.[1]

Unlike bulky fluorescent dyes (e.g., FITC, BODIPY) which often abolish the binding affinity of small immunomodulatory drugs (IMiDs), the ethynyl (alkyne) group is sterically small and chemically inert in biological systems.[1] This allows researchers to:

-

Visualize Subcellular Distribution: Track where the drug accumulates (nucleus vs. cytoplasm) without altering its pharmacokinetics.[1]

-

Quantify Target Engagement: Measure CRBN occupancy in live cells via metabolic labeling.[1]

-

Synthesize PROTAC Libraries: Use the alkyne handle to "click" onto linker-ligand conjugates for targeted protein degradation.[1]

Mechanism of Action

The probe functions via a two-step bioorthogonal workflow.[1] The "Live-Cell" aspect refers to the metabolic incorporation and binding phase, while the "Imaging" phase depends on the detection modality.[1]

Biological Pathway[1][3][4]

-

Cell Entry: The probe passively diffuses through the cell membrane (high permeability).[1]

-

Target Binding: The glutarimide ring binds the tri-tryptophan pocket of Cereblon (CRBN).[1]

-

Detection:

Figure 1: Dual-modality workflow for 5-Ethynylisoindoline.[1] The probe binds CRBN in live cells, allowing either direct vibrational imaging (SRS) or post-fixation fluorescent labeling.[1]

Experimental Protocols

Method A: True Live-Cell Imaging via SRS Microscopy

Use this protocol if you possess an SRS/CARS microscope.[1] This is the only method to image the probe in live cells without fixation.[1]

Reagents:

Protocol:

-

Seeding: Plate cells (e.g., HeLa, MM.1S) in glass-bottom dishes (No. 1.5 coverslip) to 70% confluency.

-

Pulse: Replace medium with fresh medium containing 10–50 µM 5-Ethynylisoindoline.

-

Note: Higher concentrations are often needed for SRS compared to fluorescence due to lower sensitivity.[1]

-

-

Incubation: Incubate for 1–4 hours at 37°C / 5% CO₂.

-

Wash: Wash cells 3× with pre-warmed PBS to remove unbound probe.[1]

-

Critical: Rapid washing is essential as the drug off-rate may be fast.[1] Image immediately.

-

-

Imaging: Transfer to the microscope stage (maintained at 37°C).

-

Pump Beam: Tuned to ~2125 cm⁻¹ (C≡C stretch).

-

Off-Resonance: Acquire a background image at ~2000 cm⁻¹ to subtract non-specific signal.

-

Method B: Pulse-Chase Fluorescence Imaging (Standard)

Use this protocol for standard confocal/epifluorescence microscopes.[1] Note that "live-cell" refers to the labeling step; imaging occurs after fixation.[1]

1. Reagent Preparation

| Reagent | Stock Conc.[1] | Working Conc. | Storage |

| 5-Ethynylisoindoline | 10 mM (DMSO) | 1–10 µM | -20°C |

| Azide-Fluorophore | 1 mM (DMSO) | 5–10 µM | -20°C, Dark |

| CuSO₄ (Catalyst) | 100 mM (H₂O) | 1–2 mM | RT |

| THPTA (Ligand) | 50 mM (H₂O) | 5–10 mM | -20°C |

| Sodium Ascorbate | 100 mM (Fresh) | 10 mM | Fresh Only |

2. Live-Cell Labeling (The Pulse)[1]

-

Dosing: Treat adherent cells with 1–10 µM 5-Ethynylisoindoline in complete culture medium.

-

Control: Treat a separate well with DMSO only (Negative Control) and excess Thalidomide (100 µM) + Probe (Competition Control).

-

-

Incubation: Incubate for 30 min – 2 hours at 37°C.

-

Insight: Short incubation favors surface/cytosolic binding; longer incubation allows nuclear equilibration.[1]

-

3. Fixation & Permeabilization[1]

-

Wash: Aspirate medium and wash 1× with PBS.[1]

-

Fix: Add 4% Paraformaldehyde (PFA) in PBS for 15 minutes at Room Temperature (RT).

-

Permeabilize: Wash 2× with PBS, then add 0.5% Triton X-100 in PBS for 10 minutes.

-

Block: Wash 2× with PBS, then block with 3% BSA in PBS for 30 minutes.

4. Click Chemistry Reaction (The Staining)

Prepare the Click Cocktail immediately before use.[1] Add reagents in the order listed to prevent copper precipitation.

Click Cocktail Recipe (per 1 mL):

-

PBS (pH 7.4): 860 µL

-

CuSO₄ (100 mM): 20 µL (Final: 2 mM)

-

THPTA Ligand (50 mM): 10 µL (Final: 0.5 mM)

-

Mix CuSO₄ and THPTA first and let sit for 1 min to complex.

-

-

Azide-Fluorophore (e.g., Azide-Cy5, 1 mM): 10 µL (Final: 10 µM)[1]

-

Sodium Ascorbate (100 mM): 100 µL (Final: 10 mM)

-

Add last. The solution should remain clear.

-

Staining Steps:

-

Aspirate blocking buffer.[1]

-

Add Click Cocktail to cells (enough to cover, ~200 µL for 24-well).

-

Incubate for 30–60 minutes at RT in the dark .

-

Wash: Wash 3× with PBS containing 0.1% Tween-20 (PBST) to remove unreacted dye.[1]

-

Nuclear Stain: Counterstain with DAPI (1 µg/mL) for 5 minutes.

-

Mount: Mount coverslips and image.[1]

Data Analysis & Interpretation

Expected Results

-

Localization: You should observe diffuse cytoplasmic staining and distinct nuclear accumulation, consistent with CRBN's role in the nucleus (associated with DDB1/Cullin4).[1]

-

Specificity Check:

Troubleshooting Guide

| Issue | Possible Cause | Solution |

| High Background | Unreacted Azide-Fluorophore | Increase washing steps (5× PBST). Use a lower concentration of Azide (1–5 µM).[1] |

| No Signal | Copper Oxidation | Ensure Sodium Ascorbate is prepared fresh (<1 hour). Oxygen kills the reaction.[1] |

| Cell Detachment | Copper Toxicity / Harsh Wash | Use THPTA or BTTAA ligand to protect cells.[1] Wash gently.[1] |

| Precipitation | Incorrect Mixing Order | Always premix CuSO₄ + Ligand before adding to the cocktail.[1] |

Advanced Application: PROTAC Synthesis

5-Ethynylisoindoline serves as a modular "warhead" for creating PROTACs.[1]

-

Workflow: React 5-Ethynylisoindoline with an Azide-Linker-Ligand (targeting a protein of interest, e.g., BRD4) via CuAAC.[1]

-

Result: A bivalent molecule that recruits CRBN to the target protein, inducing ubiquitination and degradation.[1][2]

Figure 2: Modular synthesis of PROTACs using the alkyne handle.[1]

References

-

Chamberlain, P. P., et al. (2014).[1] "Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for somatomimetic drug action."[1] Nature Structural & Molecular Biology, 21(9), 803–809.[1] Link

-

Min, W., et al. (2011).[1] "Imaging Chromophores with Undetectable Fluorescence by Stimulated Emission Microscopy." Nature, 461, 1105-1109.[1] (Foundational work on non-fluorescent imaging, applicable to alkyne-SRS). Link[1]

-

Ito, T., et al. (2010).[1][3] "Identification of a primary target of thalidomide teratogenicity." Science, 327(5971), 1345-1350.[1] (Identified Cereblon as the target). Link[1]

-

Li, J., et al. (2014).[1] "Bioorthogonal profiling of the thalidomide-binding domain of cereblon." Chemical Communications, 50, 10273-10276.[1] (Describes the use of alkyne-tagged thalidomide analogs). Link

-

Hong, S., et al. (2014).[1] "Live-cell imaging of alkyne-tagged small molecules by stimulated Raman scattering." Angewandte Chemie International Edition, 53(23), 5827-5831.[1] (Specific protocol for SRS imaging of alkynes). Link[1]

Sources

Application Note: Precision Copper-Catalyzed Click Chemistry with 5-Ethynylisoindoline

Abstract & Strategic Context

The isoindoline scaffold is a privileged structure in medicinal chemistry, forming the core of Cereblon (CRBN) E3 ligase modulators (IMiDs) such as Lenalidomide and Pomalidomide. 5-Ethynylisoindoline serves as a critical "chemical handle," allowing researchers to conjugate this pharmacophore to linkers, fluorophores, or affinity tags via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

This guide addresses the specific challenges of "clicking" 5-Ethynylisoindoline, particularly the potential for copper chelation by the isoindoline nitrogen and the solubility requirements of the aromatic core. We present optimized protocols for both small-molecule library synthesis (organic phase) and bioconjugation (aqueous phase), ensuring high conversion rates and minimal byproduct formation.

Chemical Compatibility & Pre-Reaction Considerations

The "Copper Poisoning" Challenge

The secondary amine of the isoindoline ring (pKa ~9.5) is a competent ligand for Cu(I) and Cu(II). In its free base form, 5-Ethynylisoindoline can compete with the accelerating ligand (e.g., TBTA), leading to catalytic arrest or requiring high copper loadings.

-

Recommendation: Whenever possible, utilize N-Boc-5-ethynylisoindoline for the click reaction. The carbamate protecting group eliminates nitrogen basicity, preventing catalyst sequestration.

-

Alternative: If the free amine is required, use a strongly coordinating ligand like THPTA or BTTAA at a 5:1 Ligand:Cu ratio to outcompete the substrate.

Ligand Selection Matrix

Choosing the right ligand is the single most significant variable in reaction success.

| Ligand | Solubility | Kinetics | Recommended Application |

| TBTA | DMSO/DMF | Moderate | Standard Organic Synthesis. Best for small molecule coupling in non-aqueous solvents. |

| THPTA | Water/Buffer | Fast | Bioconjugation. Ideal for DNA-encoded libraries or protein labeling where water solubility is mandatory.[1] |

| BTTAA | Water/Buffer | Very Fast | Trace Labeling. Essential when reactants are dilute (<10 µM) or sensitive to oxidation. |

Mechanistic Insight

The reaction proceeds via a stepwise cycle involving a copper-acetylide intermediate.[2] The diagram below illustrates the catalytic cycle, highlighting the critical role of the ligand in stabilizing the Cu(I) oxidation state and preventing the formation of inert copper aggregates.

Figure 1: The Ligand-Accelerated CuAAC Catalytic Cycle. Note that the active species is a mononuclear or dinuclear Cu(I) complex, protected from oxidation by the ligand.

Protocol A: PROTAC Linker Synthesis (Organic Phase)

Target: High-yield coupling of N-Boc-5-ethynylisoindoline to a PEG-azide linker. Scale: 100 mg (approx. 0.4 mmol).

Reagents

-

Alkyne: N-Boc-5-ethynylisoindoline (1.0 equiv).

-

Azide: Linker-Azide (1.05 equiv).

-

Solvent: DMF or tBuOH/Water (1:1). Note: DMF is preferred for lipophilic linkers.

-

Catalyst Source: CuSO₄·5H₂O (5 mol%).

-

Ligand: TBTA (5 mol%).

-

Reductant: Sodium Ascorbate (10 mol%).

Step-by-Step Methodology

-

Ligand Pre-Complexation (Crucial): In a small vial, dissolve CuSO₄ (5 mg) and TBTA (10.6 mg) in 200 µL of water/DMSO (1:1). Vortex until the solution turns a deep blue. Why: Pre-complexing prevents copper precipitation upon addition to the reaction.

-

Substrate Solubilization: Dissolve the Alkyne and Azide in 2 mL of DMF in a reaction vial containing a stir bar.

-

Catalyst Addition: Add the pre-complexed Cu-TBTA solution to the reaction vial. The solution should remain clear/blue.

-

Initiation: Add Sodium Ascorbate (freshly prepared 1M solution in water) dropwise.

-

Observation: The blue color will fade to colorless or pale yellow as Cu(II) reduces to Cu(I).

-

-

Incubation: Stir at Room Temperature (RT) for 4–16 hours under an inert atmosphere (N₂ or Ar).

-

QC Check: Monitor by LC-MS. The triazole product usually elutes earlier than the lipophilic alkyne.

-

-

Workup: Dilute with EtOAc, wash with 5% NH₄OH (to chelate and remove Copper) or EDTA solution, followed by brine. Dry over Na₂SO₄ and concentrate.

-

Deprotection (Optional): Treat the crude with TFA/DCM (1:1) to expose the isoindoline amine for subsequent CRBN binding studies.

Protocol B: DNA-Encoded Library Conjugation (Aqueous Phase)

Target: Conjugating 5-Ethynylisoindoline to a DNA tag (ODN-Azide). Scale: 10 nmol (Microscale).

Reagents

-

DNA-Azide: 10 µL stock (1 mM in water).

-

Alkyne: 5-Ethynylisoindoline (10 mM in DMSO).

-

Ligand/Catalyst Master Mix:

-

CuSO₄ (1 mM)

-

THPTA (5 mM) — Note: Higher ligand ratio (5:1) protects DNA from degradation.

-

-

Reductant: Sodium Ascorbate (100 mM fresh stock).

Step-by-Step Methodology

-

Prepare Reaction Mix: In a PCR tube, combine:

-

10 µL DNA-Azide (10 nmol)

-

5 µL DMSO

-

2 µL Alkyne stock (20 nmol, 2 equiv)

-

3 µL THPTA/CuSO₄ Master Mix (Final [Cu] ~0.1 mM).

-

-

Initiate: Add 2 µL Sodium Ascorbate. Mix by pipetting up and down.

-

Incubation: Incubate at RT for 1 hour.

-

Purification: Ethanol precipitation is standard. Add 10% volume of 3M NaOAc (pH 5.2) and 2.5 volumes of cold ethanol. Spin at 14,000 x g for 20 mins.

-

Why: This removes the copper, ligand, and unreacted small molecule alkyne, leaving the pure DNA-Isoindoline conjugate.

-

Workflow Visualization: PROTAC Assembly

The following diagram illustrates the strategic use of 5-Ethynylisoindoline in assembling a Proteolysis Targeting Chimera (PROTAC).

Figure 2: Modular assembly of a PROTAC using 5-Ethynylisoindoline as the E3 ligase recruiting module.

Troubleshooting & Optimization (Self-Validating Systems)

-

Symptom: Reaction turns brown/black.

-

Cause: Oxidation of Copper or formation of Cu-acetylide aggregates (Glaser coupling).

-

Fix: Increase ligand concentration (switch from TBTA to THPTA) and ensure rigorous degassing of solvents.

-

-

Symptom: Low conversion of Isoindoline.

-

Cause: The isoindoline nitrogen is chelating the copper.

-

Fix: Add 1.5 equivalents of ZnCl₂ to "block" the amine (if using free base), or simply switch to the N-Boc protected starting material.

-

-

Symptom: DNA degradation (Protocol B).

-

Cause: Reactive Oxygen Species (ROS) generated by Cu/Ascorbate cycle.

-

Fix: Add Aminoguanidine or DMSO (10%) to the buffer to act as a radical scavenger.

-

References

-

Rostovtsev, V. V., et al. (2002).[3] A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.[4] Angewandte Chemie International Edition. Link

-

Chan, T. R., et al. (2004). Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis. Organic Letters. Link

-

Besanceney-Webler, C., et al. (2011). Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. Angewandte Chemie. Link

-

Chamberlain, P. P., et al. (2014). Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs. Nature Structural & Molecular Biology. Link

-

Presolski, S. I., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. Link

Sources

Metabolic Labeling with 5-Ethynylisoindoline: A Novel Probe for Bioorthogonal Chemistry

Introduction: The Power of Seeing the Unseen in Cellular Metabolism

Metabolic labeling is a powerful technique that provides a window into the dynamic processes of cellular biosynthesis.[1][2][3] By introducing molecular building blocks containing subtle chemical modifications, researchers can tag and track the synthesis, trafficking, and degradation of biomolecules such as proteins, nucleic acids, and lipids in living cells.[4] This approach offers a non-invasive real-time view of cellular dynamics, which is invaluable for understanding complex biochemical pathways and for the development of novel therapeutics.[2]

The advent of bioorthogonal chemistry has revolutionized metabolic labeling.[5] This field of chemistry involves reactions that can occur within living systems without interfering with native biochemical processes.[5][6] A cornerstone of bioorthogonal chemistry is the "click chemistry" concept, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the highly specific and efficient covalent linkage of two molecules, one bearing an azide group and the other an alkyne group.[7][8][9] This reaction is exceptionally robust and can be performed under biocompatible conditions.[7]

This application note introduces 5-Ethynylisoindoline, a novel metabolic labeling probe. While established ethynyl-containing probes like 5-ethynyluridine (EU) and 5-ethynyl-2'-deoxyuridine (EdU) are widely used to study RNA and DNA synthesis respectively, the unique isoindoline core of 5-Ethynylisoindoline presents an opportunity to explore new metabolic pathways.[4][10][11] This document will serve as a detailed guide for researchers, scientists, and drug development professionals on the potential applications and protocols for utilizing 5-Ethynylisoindoline in metabolic labeling studies.

The 5-Ethynylisoindoline Probe: Structure and Rationale

The 5-Ethynylisoindoline molecule features two key functional components: the isoindoline scaffold and a terminal alkyne group.

-

The Isoindoline Core: The isoindoline structure is a bicyclic aromatic amine. While not a direct analog of a common metabolite, its structural motifs may be recognized by certain cellular enzymes and incorporated into specific classes of biomolecules. Further research is needed to identify the precise metabolic pathways that might utilize this scaffold. The novelty of this core structure is its key advantage, potentially enabling the labeling of previously inaccessible biomolecular pools.

-

The Ethynyl Group: The terminal alkyne serves as the bioorthogonal handle. This small, non-perturbative functional group is readily incorporated into biomolecules by cellular machinery.[6] Once incorporated, the alkyne can be specifically and efficiently reacted with an azide-containing reporter molecule (e.g., a fluorophore or biotin) via the CuAAC reaction for downstream detection and analysis.[11][12][13]

Advantages of an Ethynyl-Based Probe:

-

High Specificity: The alkyne group is largely absent in biological systems, ensuring that the subsequent click reaction is highly specific to the labeled biomolecules.[6]

-

Versatility: The click reaction is compatible with a wide range of azide-functionalized reporters, allowing for diverse downstream applications including fluorescence microscopy, flow cytometry, and affinity purification for mass spectrometry-based proteomics.[4][14]

-

Small Size: The ethynyl group is small and minimally disruptive to the structure and function of the biomolecules it is incorporated into.

Experimental Design and Considerations

As 5-Ethynylisoindoline is a novel probe, initial experiments should focus on determining its optimal working conditions and characterizing its metabolic fate.

Key Experimental Parameters to Optimize:

| Parameter | Rationale | Typical Starting Range |

| Concentration | To ensure sufficient labeling without inducing cytotoxicity. | 10 - 100 µM |

| Incubation Time | To allow for metabolic incorporation into the target biomolecules. | 1 - 24 hours |

| Cell Type | Metabolic pathways can vary significantly between different cell types. | Start with a well-characterized cell line (e.g., HeLa, HEK293T). |

| Toxicity Assessment | High concentrations of exogenous molecules can be toxic to cells. | Perform a dose-response curve and assess cell viability (e.g., using a Trypan Blue exclusion assay or an MTS assay). |

Workflow for Metabolic Labeling with 5-Ethynylisoindoline

The following diagram illustrates a general workflow for a metabolic labeling experiment using 5-Ethynylisoindoline followed by click chemistry and downstream analysis.

Caption: General workflow for metabolic labeling with 5-Ethynylisoindoline.

Protocols

Protocol 1: General Metabolic Labeling of Adherent Cells

This protocol provides a starting point for labeling adherent cells with 5-Ethynylisoindoline. Optimization of concentration and incubation time is highly recommended.

Materials:

-

Adherent cells in culture

-

Complete cell culture medium

-

5-Ethynylisoindoline stock solution (e.g., 10 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Cell scraper

Procedure:

-

Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and allow them to adhere and reach the desired confluency (typically 70-80%).

-

Labeling: Prepare fresh medium containing the desired final concentration of 5-Ethynylisoindoline. For initial experiments, a concentration range of 10-100 µM is recommended.

-

Remove the old medium from the cells and replace it with the labeling medium.

-

Incubation: Incubate the cells for the desired period (e.g., 1-24 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).

-

Cell Harvest:

-

Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

-

Add an appropriate volume of cell lysis buffer to the plate.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a new tube. The lysate is now ready for protein quantification and click chemistry.

-

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the click reaction to attach an azide-functionalized reporter to the ethynyl-labeled biomolecules in the cell lysate.[15]

Materials:

-

Cell lysate containing 5-Ethynylisoindoline-labeled biomolecules

-

Azide-functionalized reporter (e.g., Azide-Fluor 488, Biotin-Azide)

-

Tris(2-carboxyethyl)phosphine (TCEP) stock solution (e.g., 50 mM in water)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) stock solution (e.g., 1.7 mM in DMSO)

-

Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)

-

Sodium ascorbate stock solution (e.g., 50 mM in water, freshly prepared)

Click Reaction Mix (per 50 µL reaction):

| Component | Stock Concentration | Volume to Add | Final Concentration |

| Cell Lysate | Varies | up to 40 µL | 50-100 µg protein |

| Azide Reporter | 1 mM | 2.5 µL | 50 µM |

| TCEP | 50 mM | 1 µL | 1 mM |

| TBTA | 1.7 mM | 3 µL | 100 µM |

| CuSO₄ | 50 mM | 1 µL | 1 mM |

| Sodium Ascorbate | 50 mM | 1 µL | 1 mM |

| PBS | - | to 50 µL | - |

Procedure:

-

In a microcentrifuge tube, combine the cell lysate, azide reporter, TCEP, and TBTA. Vortex briefly.

-

Add the CuSO₄ solution and vortex.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

Vortex the reaction mixture and incubate at room temperature for 1 hour, protected from light.

-

The sample is now ready for downstream analysis.

Downstream Analysis

The choice of downstream analysis will depend on the experimental goals and the azide reporter used.

-

Fluorescence Microscopy: If a fluorescent azide was used, cells can be fixed, permeabilized, and the click reaction performed in situ to visualize the subcellular localization of the labeled biomolecules.

-

SDS-PAGE and In-Gel Fluorescence: For fluorescently labeled lysates, proteins can be separated by SDS-PAGE and the gel imaged on a fluorescence scanner to visualize the profile of labeled proteins.[15]

-

Affinity Purification and Mass Spectrometry: If a biotin-azide was used, the labeled biomolecules can be enriched using streptavidin-coated beads. The enriched proteins can then be identified and quantified by mass spectrometry.

Troubleshooting and Scientific Validation

As with any new technique, proper controls are essential for data interpretation.

-

Negative Controls:

-

No Probe Control: Cells that are not treated with 5-Ethynylisoindoline but are subjected to the same lysis and click chemistry procedures. This control will reveal any background signal from the azide reporter.

-

No Click Control: Cells labeled with 5-Ethynylisoindoline but where the copper catalyst is omitted from the click reaction. This will confirm that the signal is dependent on the copper-catalyzed reaction.

-

-

Cytotoxicity: Always perform a viability assay when using a new metabolic label to ensure that the observed effects are not due to cellular toxicity.

Conclusion and Future Directions

5-Ethynylisoindoline is a promising new tool for metabolic labeling. Its unique chemical structure offers the potential to investigate novel metabolic pathways that are not accessible with existing probes. The protocols and guidelines presented in this application note provide a solid foundation for researchers to begin exploring the utility of this compound in their own experimental systems. Future work will focus on identifying the specific biomolecules and metabolic pathways targeted by 5-Ethynylisoindoline, which will further expand the capabilities of bioorthogonal chemistry in biomedical research.

References

-

bioRxiv. (2025). 5-ethynyluridine perturbs nuclear RNA metabolism to promote the nuclear accumulation of TDP-43 and other RNA binding proteins. [Link]

-

Cuy, A. S., & Ingolia, N. T. (2020). Interrogating the Transcriptome with Metabolically Incorporated Ribonucleosides. ACS Chemical Biology, 15(3), 563–574. [Link]

-

Current protocols in cell biology. (2001). Metabolic labeling with amino acids. [Link]

-

bioRxiv. (2022). A metabolic labeling-based chemoproteomic platform unravels the physiological roles of choline metabolites. [Link]

-

Molecules (Basel, Switzerland). (2023). Quinoline- and Isoindoline-Integrated Polycyclic Compounds as Antioxidant, and Antidiabetic Agents Targeting the Dual Inhibition of α-Glycosidase and α-Amylase Enzymes. [Link]

-

Current protocols in protein science. (2001). Metabolic labeling with amino acids. [Link]

-

Journal of visualized experiments : JoVE. (2013). Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture. [Link]

-

The Plant cell. (2021). Metabolic source isotopic pair labeling and genome-wide association are complementary tools for the identification of metabolite–gene associations in plants. [Link]

-

Analytical and bioanalytical chemistry. (2014). Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks. [Link]

-

ACS chemical biology. (2019). Developing bioorthogonal probes to span a spectrum of reactivities. [Link]

-

Analytical biochemistry. (2013). 5-Ethynylcytidine as a new agent for detecting RNA synthesis in live cells by "click" chemistry. [Link]

-

RSC advances. (2017). Synthesis, characterization and biological application of 5-quinoline 1,3,5-trisubstituted pyrazole based platinum(ii) complexes. [Link]

-

ResearchGate. (2023). The process of in situ click chemistry. [Link]

-

ACS Central Science. (2024). Building a Medicinal Chemistry Framework for Bioorthogonal Probes. [Link]

-

Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. [Link]

-

European Journal of Chemistry. (2024). Cutting-edge bioorthogonal chemistry: Innovations, practical applications, and emerging trends. [Link]

-

Chembiochem : a European journal of chemical biology. (2019). Isoindoline‐Based Nitroxides as Bioresistant Spin Labels for Protein Labeling through Cysteines and Alkyne‐Bearing Noncanonical Amino Acids. [Link]

-

Wikipedia. Click chemistry. [Link]

-

Current protocols in chemical biology. (2012). Non-radioactive analysis of dynamic protein palmitoylation. [Link]

-

Chemical Society reviews. (2024). Bioorthogonally activated probes for precise fluorescence imaging. [Link]

-

YouTube. (2022). Click Chemistry Mechanism, Alkyne-Azide Click Reaction Mechanism, Nobel Prize in Chemistry 2022. [Link]

-

ResearchGate. (2018). Research review on bioorthogonal chemistry and click chemistry. [Link]

-

Magnetic resonance in chemistry : MRC. (2012). The evaluation of new and isotopically labeled isoindoline nitroxides and an azaphenalene nitroxide for EPR oximetry. [Link]

Sources

- 1. Metabolic labeling with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolic Labeling Techniques - Creative Proteomics [creative-proteomics.com]

- 3. Metabolic labeling with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolic Labeling and Chemoselective Ligation | Thermo Fisher Scientific - SG [thermofisher.com]

- 5. eurjchem.com [eurjchem.com]

- 6. Developing bioorthogonal probes to span a spectrum of reactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Click Chemistry [organic-chemistry.org]

- 9. youtube.com [youtube.com]

- 10. biorxiv.org [biorxiv.org]

- 11. Interrogating the Transcriptome with Metabolically Incorporated Ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 5-Ethynylcytidine as a new agent for detecting RNA synthesis in live cells by "click" chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Bioorthogonally activated probes for precise fluorescence imaging - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00883E [pubs.rsc.org]

- 14. Click chemistry - Wikipedia [en.wikipedia.org]

- 15. Non-radioactive analysis of dynamic protein palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: 5-Ethynylisoindoline as a Novel Bioorthogonal Probe in Neuroscience

An editorial decision has been made to present this guide as a forward-looking document on a novel, hypothetical probe. This is due to the current absence of specific published data on "5-ethynylisoindoline" in neuroscience research. The principles, protocols, and applications described herein are based on the well-established neuropharmacology of the isoindoline scaffold and the robust utility of the ethynyl group in bioorthogonal "click" chemistry. This guide is intended to serve as a foundational resource for researchers interested in developing and utilizing next-generation chemical tools for neuroscience.

Introduction: Bridging Neuropharmacology and Bioorthogonal Chemistry

The intricate web of neuronal circuits presents a formidable challenge to understanding the cellular and molecular underpinnings of brain function and disease. While genetic tools have revolutionized neuroscience, there remains a critical need for small molecule probes that can offer temporal control, dose-dependent effects, and the ability to capture dynamic molecular interactions. The isoindoline core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a range of activities including neuroprotection, anticonvulsant effects, and inhibition of key enzymes like acetylcholinesterase.[1][2][3][4]

This guide introduces 5-ethynylisoindoline, a conceptual probe that marries the neuropharmacological potential of the isoindoline moiety with the precision of bioorthogonal chemistry. The terminal ethynyl group serves as a versatile chemical "handle," allowing for covalent labeling of target biomolecules in a cellular environment via highly specific and efficient "click" chemistry reactions.[5][6] This dual functionality opens the door to innovative applications, from activity-dependent labeling of neuronal ensembles to the proteomic identification of novel drug targets.

Principle of Action: A Two-Pronged Approach

The utility of 5-ethynylisoindoline in neuroscience is predicated on two independent yet complementary mechanisms: the bioorthogonal reactivity of the ethynyl group and the inherent biological activity of the isoindoline core.

The Ethynyl Group: A Bioorthogonal Handle for "Click" Chemistry

The terminal alkyne (ethynyl group) is a cornerstone of bioorthogonal chemistry.[7] It remains inert to the vast majority of functional groups found in biological systems, yet undergoes a highly specific and rapid cycloaddition reaction with an azide partner. This reaction, often referred to as "click chemistry," can be catalyzed by copper(I) (CuAAC) for in vitro and some in vivo applications, or proceed without a catalyst if a strained cyclooctyne is used (Strain-Promoted Azide-Alkyne Cycloaddition, or SPAAC).[6][8]

This allows researchers to "click" a variety of reporter tags—such as fluorophores, biotin, or mass tags—onto the 5-ethynylisoindoline molecule after it has interacted with its biological targets.

Caption: CuAAC "click" chemistry workflow.

The Isoindoline Core: A Neurologically Active Pharmacophore

The isoindoline scaffold is present in a variety of biologically active compounds.[9] Derivatives have been shown to possess neuroprotective properties by modulating oxidative stress pathways and to act as inhibitors of cholinesterases, enzymes critical in the pathogenesis of Alzheimer's disease.[1][2] Other isoindoline-containing molecules have demonstrated anticonvulsant activity.[3] Therefore, 5-ethynylisoindoline is not merely a passive label; its core structure has the potential to interact with and modulate the function of neuronal proteins.

Potential Applications in Neuroscience Research

The dual nature of 5-ethynylisoindoline enables a range of innovative experimental designs.

-

Activity-Dependent Labeling of Neuronal Subpopulations: If the uptake or binding of 5-ethynylisoindoline is dependent on neuronal activity (e.g., through voltage-gated channels or activity-dependent transporters), it could be used to tag and subsequently identify neurons that are active during a specific behavioral task.

-

Neuronal Tracing: When applied to a specific brain region, the diffusion and uptake of 5-ethynylisoindoline by neurons could allow for the tracing of their projections. Subsequent "clicking" with a reporter would then reveal the morphology and connectivity of these neurons.

-

Target Identification and Proteome Profiling: The primary utility of this probe would be in identifying the neuronal proteins that the isoindoline core interacts with. By treating neuronal cultures or tissue lysates with 5-ethynylisoindoline, followed by a "click" reaction with a biotin-azide conjugate, the protein-probe complexes can be captured on streptavidin beads and identified by mass spectrometry.

Caption: Proteomic workflow for target identification.

Experimental Protocols

The following protocols are detailed, step-by-step methodologies for key hypothetical experiments using 5-ethynylisoindoline.

Protocol 1: In Vitro Labeling of Neuronal Cultures

This protocol describes the labeling of primary neuronal cultures to visualize the subcellular localization of 5-ethynylisoindoline binding.

Materials:

-

Primary neuronal culture (e.g., hippocampal or cortical neurons)

-

5-Ethynylisoindoline (stock solution in DMSO)

-

Fluorescent azide (e.g., Alexa Fluor 488 Azide)

-

Copper(II) Sulfate (CuSO₄)

-

Sodium Ascorbate

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Tris-hydroxypropyltriazolylmethylamine (THPTA)

-

Paraformaldehyde (PFA)

-

Bovine Serum Albumin (BSA)

-

Triton X-100

-

DAPI (4′,6-diamidino-2-phenylindole)

Procedure:

-

Cell Treatment:

-

Plate primary neurons on coverslips and culture until mature.

-

Treat neurons with the desired concentration of 5-ethynylisoindoline (e.g., 1-10 µM) for a specified time (e.g., 1-4 hours) in culture medium. Include a vehicle control (DMSO).

-

-

Fixation and Permeabilization:

-

Wash the cells three times with pre-warmed PBS.

-

Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

-

Wash three times with PBS.

-

Block with 3% BSA in PBS for 1 hour.

-

-

Click Reaction:

-

Prepare the "click" reaction cocktail. For a 100 µL reaction, mix:

-

1 µM Alexa Fluor 488 Azide

-

1 mM CuSO₄

-

2 mM TCEP

-

100 µM THPTA

-

5 mM Sodium Ascorbate (add last)

-

-

Incubate the coverslips with the click reaction cocktail for 1 hour at room temperature, protected from light.

-

-

Staining and Mounting:

-

Wash the coverslips three times with PBS.

-

Counterstain nuclei with DAPI for 5 minutes.

-

Wash three times with PBS.

-

Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

-

Imaging:

-

Image the slides using a fluorescence or confocal microscope. The green channel will show the localization of the 5-ethynylisoindoline probe, and the blue channel will show the nuclei.

-

Protocol 2: Proteomic Identification of Neuronal Binding Partners

This protocol outlines a workflow to identify the protein targets of 5-ethynylisoindoline in a neuronal cell line (e.g., SH-SY5Y).

Materials:

-

SH-SY5Y cells

-

5-Ethynylisoindoline

-

Biotin-Azide

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Streptavidin-coated magnetic beads

-

Mass spectrometry-grade trypsin

Procedure:

-

Cell Treatment and Lysis:

-

Culture SH-SY5Y cells to ~80% confluency.

-

Treat cells with 5-ethynylisoindoline (e.g., 10 µM) or vehicle for 4 hours.

-

Wash cells with cold PBS and lyse with lysis buffer.

-

Clarify the lysate by centrifugation.

-

-

Click Reaction with Biotin-Azide:

-

To the cleared lysate, add the components of the CuAAC reaction as in Protocol 1, but with Biotin-Azide instead of a fluorescent azide.

-

Incubate for 1-2 hours at room temperature.

-

-

Affinity Purification:

-

Add pre-washed streptavidin-coated magnetic beads to the lysate and incubate for 2 hours at 4°C with rotation to capture biotinylated proteins.

-

Wash the beads extensively with lysis buffer to remove non-specific binders.

-

-

On-Bead Digestion:

-

Resuspend the beads in a digestion buffer (e.g., ammonium bicarbonate).

-

Reduce and alkylate the captured proteins.

-

Add trypsin and incubate overnight at 37°C to digest the proteins into peptides.

-

-

Mass Spectrometry:

-

Collect the supernatant containing the peptides.

-

Analyze the peptides by LC-MS/MS.

-

-

Data Analysis:

-

Identify proteins that are significantly enriched in the 5-ethynylisoindoline-treated samples compared to the vehicle controls. These are the candidate binding partners.

-

Data Summary

| Feature | 5-Ethynylisoindoline Probe | Genetically Encoded Reporters (e.g., GFP) |

| Temporal Control | High (acute administration) | Low (requires transfection/transgenesis) |

| Dose-Dependence | Yes | No |

| Target Specificity | Based on pharmacology of the isoindoline core | High (promoter-driven expression) |

| Invasiveness | Low (small molecule) | High (viral vectors or transgenesis) |

| Application | Labeling, tracing, proteomics | Primarily imaging and tracing |

Hypothetical Signaling Pathway Modulation

Based on the known neuroprotective effects of some isoindoline derivatives, 5-ethynylisoindoline could potentially modulate pathways related to oxidative stress, such as the Nrf2 pathway.

Sources

- 1. New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Isoindoline-1,3-dione Derivatives as Prototypes for Anticonvulsant Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]

- 6. Developing bioorthogonal probes to span a spectrum of reactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Constructing new bioorthogonal reagents and reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Application Note: High-Efficiency Conjugation of 5-Ethynylisoindoline Scaffolds via CuAAC

Abstract & Strategic Context

5-Ethynylisoindoline-1,3-dione and its derivatives are critical pharmacophores in modern drug discovery, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The isoindoline-1,3-dione moiety serves as the binding ligand for the E3 ubiquitin ligase Cereblon (CRBN), mimicking the activity of immunomodulatory imide drugs (IMiDs) like pomalidomide.

The C5-ethynyl handle provides a bioorthogonal attachment point for linkers via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). However, the hydrophobicity of the isoindoline core and the potential hydrolytic instability of the imide ring in high-pH aqueous environments present specific challenges. This guide details an optimized, field-proven protocol for conjugating 5-ethynylisoindoline to azide-functionalized linkers or biomolecules, ensuring high yield and structural integrity.

Chemical Logic & Mechanism[1]

The Reaction: CuAAC

The conjugation relies on the 1,3-dipolar cycloaddition of the terminal alkyne on the isoindoline (1) and an azide (2) to form a 1,4-disubstituted 1,2,3-triazole (3).

-

Why Copper(I)? Thermal cycloaddition is slow and produces a mixture of 1,4- and 1,5-isomers. Cu(I) catalysis accelerates the rate by

and guarantees 1,4-regioselectivity. -

The Ligand (THPTA): We utilize THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) rather than TBTA.[1] THPTA is water-soluble and effectively protects the Cu(I) oxidation state, preventing the generation of reactive oxygen species (ROS) which can degrade sensitive linkers or proteins.

-

Isoindoline Stability: The phthalimide ring (isoindoline-1,3-dione) is susceptible to hydrolysis (ring-opening) at pH > 8.5. Therefore, this protocol maintains a buffered pH of 7.0–7.5.

Workflow Visualization

Figure 1: Optimized CuAAC Workflow for Isoindoline Conjugation.

Materials & Reagents

| Reagent | Specification | Role |

| 5-Ethynylisoindoline | >95% Purity (HPLC) | Alkyne scaffold (CRBN Ligand). |

| Azide Partner | Linker or Biomolecule | Conjugation partner.[1][2][3][4][5] |

| CuSO₄[1][6][7] · 5H₂O | 20 mM in water | Catalyst source (Precursor). |